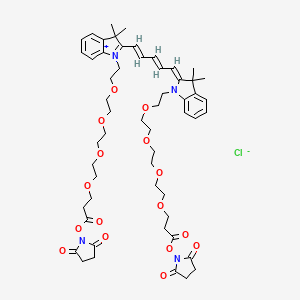

Bis-(N,N'-PEG4-NHS ester)-Cy5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C55H73ClN4O16 |

|---|---|

Peso molecular |

1081.6 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate chloride |

InChI |

InChI=1S/C55H73N4O16.ClH/c1-54(2)42-12-8-10-14-44(42)56(24-28-68-32-36-72-40-38-70-34-30-66-26-22-52(64)74-58-48(60)18-19-49(58)61)46(54)16-6-5-7-17-47-55(3,4)43-13-9-11-15-45(43)57(47)25-29-69-33-37-73-41-39-71-35-31-67-27-23-53(65)75-59-50(62)20-21-51(59)63;/h5-17H,18-41H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

WEBFOGFOTIHXBB-UHFFFAOYSA-M |

SMILES isomérico |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bis-(N,N'-PEG4-NHS ester)-Cy5: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bis-(N,N'-PEG4-NHS ester)-Cy5 and its water-soluble analog, Sulfo-Cyanine5 bis-NHS ester. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes for studying biomolecular interactions.

Introduction

This compound is a bifunctional, amine-reactive fluorescent dye. It belongs to the cyanine (B1664457) dye family, known for their high extinction coefficients and fluorescence emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples. The molecule features a Cy5 core, a proven and widely used fluorophore, flanked by two polyethylene (B3416737) glycol (PEG) linkers, each terminating in an N-hydroxysuccinimide (NHS) ester. This bifunctional nature allows for the crosslinking of two amine-containing molecules, making it a valuable tool for studying protein-protein interactions, protein complex topology, and for creating fluorescently-labeled conjugates for various bioassays. A sulfonated version, Sulfo-Cyanine5 bis-NHS ester, offers enhanced water solubility, making it ideal for labeling sensitive proteins in aqueous environments without the need for organic co-solvents.

Chemical Structure and Properties

The chemical structure of this compound consists of a central Cy5 chromophore attached to two PEG4 linkers, each of which is activated with an NHS ester. The PEG linkers increase the hydrophilicity of the molecule and provide a spatial separation between the fluorophore and the target biomolecules.

Synonyms:

-

Bis-(N,N'-NHS-PEG4)-Cy5

-

Cyanine5 bis-PEG4-NHS ester

-

2107273-48-1[1]

A closely related and often used alternative is the sulfonated version, Sulfo-Cyanine5 bis-NHS ester, which has one or more sulfonate groups on the cyanine core, significantly increasing its water solubility.[][3]

Synonyms for the sulfonated version:

-

Sulfo-Cyanine5 bis-NHS ester

-

Sulfo-Cy5 bis-NHS ester[1]

The key quantitative properties of both the non-sulfonated and sulfonated versions are summarized in the table below for easy comparison.

| Property | This compound | Sulfo-Cyanine5 bis-NHS ester |

| Molecular Formula | C₅₅H₇₃ClN₄O₁₆[1] | C₄₅H₅₁KN₄O₁₄S₂[1][3] |

| Molecular Weight | 1081.6 g/mol [1] | 975.2 g/mol [1] |

| Excitation Maximum (λex) | ~649 nm[4] | ~646 nm[1][3] |

| Emission Maximum (λem) | ~667 nm[4] | ~662 nm[1][3] |

| Molar Extinction Coeff. | ~232,000 M⁻¹cm⁻¹[4] | ~271,000 M⁻¹cm⁻¹[1][3] |

| Fluorescence Quantum Yield | ~0.2 (estimated for Cy5-NHS ester)[5][6] | 0.28[1][3][7] |

| Solubility | Water, DMSO, DMF, DCM[4] | Good in Water, DMSO, DMF[3] |

| Reactivity | Reacts with primary amines at pH 7.2-9.0[8] | Reacts with primary amines at neutral to slightly basic pH[1] |

| Storage Conditions | -20°C in the dark, desiccated[4] | -20°C in the dark, desiccated[1][3] |

Experimental Protocols

The bifunctional nature of this compound allows for both the labeling of a single protein at two different sites (intramolecular crosslinking) or the crosslinking of two different protein molecules (intermolecular crosslinking). The following are generalized protocols that can be adapted for specific applications.

General Protein Labeling (Monofunctional Reaction)

This protocol describes the labeling of a single protein population, where the bifunctional dye may react at one or both of its NHS esters with the primary amines (e.g., lysine (B10760008) residues) on the protein.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS, HEPES, or borate (B1201080) buffer)

-

This compound or Sulfo-Cyanine5 bis-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for the non-sulfonated dye

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF (for the non-sulfonated version) or directly in the reaction buffer (for the sulfo- version) to a concentration of 10 mM.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the dye stock solution to the protein solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

Intermolecular Protein Crosslinking

This protocol outlines a general procedure for crosslinking two different protein populations (Protein A and Protein B).

Materials:

-

Purified Protein A and Protein B in an amine-free buffer

-

This compound or Sulfo-Cyanine5 bis-NHS ester

-

Reaction and Quenching buffers as in 3.1.

-

Purification method to separate crosslinked complexes (e.g., size-exclusion chromatography, SDS-PAGE)

Procedure:

-

Optimize Monofunctional Labeling (Optional but Recommended): First, perform labeling reactions for each protein individually to determine the optimal conditions for dye conjugation.

-

Crosslinking Reaction:

-

One-step method: Mix Protein A and Protein B in the reaction buffer at the desired molar ratio. Add the bifunctional dye at a molar excess to the total protein concentration.

-

Two-step method (for more control): a. React the bifunctional dye with Protein A at a low molar ratio (e.g., 1:1) to favor the formation of a singly-labeled intermediate. b. Remove the excess unreacted dye. c. Add Protein B to the reaction mixture containing the dye-labeled Protein A.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching: Stop the reaction with the quenching buffer.

-

Analysis of Crosslinking: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the crosslinked A-B complex. Further characterization can be performed using techniques like Western blotting or mass spectrometry.

Applications and Experimental Workflows

The unique properties of this compound make it suitable for a variety of advanced applications in biological research.

Protein-Protein Interaction Studies

A primary application of this bifunctional dye is to identify and characterize protein-protein interactions. By covalently linking interacting proteins, transient or weak interactions can be stabilized for subsequent analysis.

Caption: Workflow for a protein-protein interaction study using a bifunctional crosslinker.

Fluorescence Resonance Energy Transfer (FRET)

While Cy5 is typically used as a FRET acceptor, a bifunctional linker can be used to precisely position a donor and acceptor fluorophore within a single biomolecule or a complex to study conformational changes. In a hypothetical scenario where the bifunctional linker holds both a donor and an acceptor, a conformational change that alters the distance between them would result in a change in FRET efficiency.

Caption: Conceptual diagram of FRET to detect conformational changes in a biomolecule.

Crosslinking Mass Spectrometry (XL-MS)

Bifunctional reagents are instrumental in XL-MS workflows to obtain distance constraints for structural modeling of proteins and protein complexes. The known length of the PEG4 linker provides a "molecular ruler" to map the spatial proximity of lysine residues.

Caption: A generalized workflow for crosslinking mass spectrometry (XL-MS).

Conclusion

This compound and its sulfonated analog are powerful and versatile tools for researchers in life sciences and drug development. Their bifunctional nature enables the study of protein-protein interactions and the structural analysis of protein complexes. The bright and photostable Cy5 fluorophore provides excellent sensitivity for a wide range of fluorescence-based applications. The choice between the standard and the sulfo- version depends on the specific requirements of the experiment, particularly the solubility and sensitivity of the target biomolecules. By following the detailed protocols and understanding the potential applications outlined in this guide, researchers can effectively utilize these advanced fluorescent probes to gain deeper insights into complex biological systems.

References

- 1. Sulfo-Cy5 bis-NHS ester, 252255-42-8 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to Bis-PEG4-Cy5-NHS Ester: Mechanism of Action, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis-PEG4-Cy5-NHS ester, a bifunctional, amine-reactive fluorescent labeling reagent. We delve into its core mechanism of action, detailing the roles of the Cy5 fluorophore, the dual N-hydroxysuccinimide (NHS) ester reactive groups, and the polyethylene (B3416737) glycol (PEG) linkers. This guide offers detailed experimental protocols for protein labeling and crosslinking, quantitative data on the reagent's properties, and troubleshooting advice for common experimental challenges. Visual diagrams generated using Graphviz are provided to illustrate key chemical reactions and experimental workflows, offering a clear and concise reference for laboratory use.

Introduction

Bis-PEG4-Cy5-NHS ester is a versatile chemical probe designed for the fluorescent labeling and crosslinking of biomolecules. Its structure features a central Cyanine5 (Cy5) fluorophore flanked by two polyethylene glycol (PEG) chains, each terminating in an N-hydroxysuccinimide (NHS) ester. This bifunctional nature allows for the conjugation to primary amines on target molecules, such as the lysine (B10760008) residues of proteins, enabling a range of applications from fluorescence imaging to the study of protein-protein interactions. The inclusion of PEG linkers enhances the water solubility of the molecule, facilitating its use in aqueous biological buffers.[1]

Core Components and Mechanism of Action

The functionality of Bis-PEG4-Cy5-NHS ester is derived from its three key components: the Cy5 fluorophore, the Bis-PEG4 linkers, and the NHS ester reactive groups.

The Cy5 Fluorophore

Cyanine5 (Cy5) is a bright, far-red fluorescent dye known for its high molar extinction coefficient and good photostability.[2] Its excitation and emission maxima are in the far-red region of the spectrum, which is advantageous for biological applications as it minimizes autofluorescence from endogenous cellular components.[2]

The Bis-PEG4 Linker

The "Bis-PEG4" designation indicates the presence of two polyethylene glycol chains, each composed of four PEG units. These hydrophilic linkers serve two primary purposes: they increase the overall water solubility of the hydrophobic Cy5 dye and provide a flexible spacer arm between the fluorophore and the target biomolecule.[1] This spacing can minimize steric hindrance and reduce the potential for quenching of the fluorophore by the labeled protein.

The NHS Ester Reactive Groups

The N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines (-NH2), which are readily available on proteins at the N-terminus and on the side chains of lysine residues.[3] The reaction, which occurs under mild pH conditions (typically pH 7.2-8.5), results in the formation of a stable amide bond and the release of NHS as a byproduct.[3][4] The bifunctional nature of this reagent, with two NHS esters, allows for the crosslinking of two different amine-containing molecules or two sites on the same molecule.[3]

The chemical reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the NHS group acting as a good leaving group, to form a stable amide bond.

Figure 1. Reaction mechanism of an NHS ester with a primary amine.

Quantitative Data

The following tables summarize the key quantitative properties of Bis-PEG4-Cy5-NHS ester and its core components.

| Property | Value | Reference |

| Molecular Formula | C55H73ClN4O16 | [1] |

| Molecular Weight | 1081.7 g/mol | [1] |

| Excitation Maximum (λex) | 649 nm | [1] |

| Emission Maximum (λem) | 667 nm | [1] |

| Molar Extinction Coefficient (ε) | 232,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.2 (for Cy5-NHS ester)† | [5] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

| Storage | -20°C, protect from light | [1] |

| †Note: The quantum yield is for the monofunctional Cy5-NHS ester. The bifunctional nature and PEGylation of Bis-PEG4-Cy5-NHS ester may influence this value. |

Experimental Protocols

General Considerations

-

Buffer Selection: Use an amine-free buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[4] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[4]

-

Reagent Preparation: Bis-PEG4-Cy5-NHS ester is moisture-sensitive.[6] Allow the reagent to warm to room temperature before opening. Prepare a stock solution in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Do not store the reagent in solution for extended periods.[6]

-

Light Sensitivity: Cy5 is a fluorescent dye and should be protected from light to prevent photobleaching.

Protocol for Protein Labeling (Monofunctional Labeling)

This protocol is for labeling a protein with a single molecule of the bifunctional reagent, leaving the second NHS ester available for subsequent reactions if desired, or for applications where a single label is sufficient.

-

Protein Preparation: Dissolve the protein to be labeled in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a 10 mM stock solution of Bis-PEG4-Cy5-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Bis-PEG4-Cy5-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching (Optional): The reaction can be stopped by adding a final concentration of 20-50 mM Tris-HCl.

-

Purification: Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration.

Protocol for Protein Crosslinking (Bifunctional Application)

This protocol is designed to crosslink two protein molecules or to create intramolecular crosslinks within a single protein.

-

Protein Preparation: Prepare the protein(s) in an amine-free buffer at a concentration that favors either intermolecular or intramolecular crosslinking. Lower protein concentrations (<1 mg/mL) and higher molar excess of the crosslinker (100- to 1000-fold) favor intramolecular crosslinking.[3] Higher protein concentrations favor intermolecular crosslinking.

-

Reagent Preparation: Prepare a 10 mM stock solution of Bis-PEG4-Cy5-NHS ester in anhydrous DMSO or DMF.

-

Crosslinking Reaction: Add the desired molar excess of the crosslinker to the protein solution.

-

Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: Stop the reaction with a final concentration of 20-50 mM Tris-HCl.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, western blotting, or mass spectrometry.

Figure 2. General experimental workflow for protein labeling and crosslinking.

Applications

The unique properties of Bis-PEG4-Cy5-NHS ester lend it to a variety of applications in biological research and drug development:

-

Fluorescence Microscopy and Imaging: Labeled proteins can be visualized in cells and tissues to study their localization and dynamics.

-

Flow Cytometry: Fluorescently tagged antibodies can be used for cell sorting and analysis.

-

Protein-Protein Interaction Studies: The bifunctional nature of the reagent allows for the crosslinking of interacting proteins, which can then be identified by techniques such as mass spectrometry.

-

Förster Resonance Energy Transfer (FRET): The Cy5 fluorophore can act as a FRET acceptor when paired with a suitable donor, enabling the study of molecular proximity and conformational changes. The bifunctional linker can be used to precisely position the fluorophore in FRET-based biosensors.[7]

-

Drug Delivery and Targeting: The PEGylated nature of the reagent can improve the pharmacokinetic properties of labeled therapeutics.[8][9]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | - Inactive NHS ester due to hydrolysis. - Presence of primary amines in the buffer. - Incorrect pH of the reaction buffer. | - Prepare fresh stock solutions of the reagent. - Use an amine-free buffer. - Ensure the pH is between 7.2 and 8.5. |

| Protein Precipitation | - High degree of labeling leading to aggregation. - Hydrophobicity of the Cy5 dye. | - Reduce the molar excess of the labeling reagent. - The PEG linker should minimize this, but if it persists, consider a more hydrophilic version of the dye if available. |

| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Repeat the purification step (gel filtration or dialysis). |

| No Crosslinking Observed | - Protein concentration is too low. - Insufficient molar excess of the crosslinker. | - Increase the protein concentration. - Optimize the molar ratio of crosslinker to protein. |

| Excessive Aggregation in Crosslinking | - Protein concentration is too high, favoring intermolecular crosslinking. | - Reduce the protein concentration to favor intramolecular crosslinking if desired. |

Conclusion

Bis-PEG4-Cy5-NHS ester is a powerful and versatile tool for researchers in the life sciences. Its combination of a bright, far-red fluorophore, bifunctional reactivity, and enhanced solubility makes it suitable for a wide range of applications, from basic protein labeling to sophisticated studies of molecular interactions. By understanding its mechanism of action and following optimized experimental protocols, researchers can effectively leverage this reagent to advance their scientific discoveries.

References

- 1. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]

- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-integration.org [bio-integration.org]

- 9. Enhancing the in vivo stability of polycation gene carriers by using PEGylated hyaluronic acid as a shielding system – ScienceOpen [scienceopen.com]

A Technical Guide to Bis-PEG4-Cy5-NHS: Spectroscopic Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Bis-PEG4-Cy5-NHS, a fluorescent dye vital for labeling and tracking biomolecules. The core of this molecule is the Cyanine5 (Cy5) fluorophore, known for its brightness and emission in the far-red spectrum, which minimizes autofluorescence from biological samples.[1][2] The addition of a polyethylene (B3416737) glycol (PEG) spacer enhances its water solubility and biocompatibility, while the N-hydroxysuccinimide (NHS) ester group allows for covalent attachment to primary amines on proteins and other biomolecules.[3][4]

Core Spectroscopic Properties

The spectral characteristics of Bis-PEG4-Cy5-NHS are primarily dictated by the Cy5 core. These properties are crucial for designing experiments and selecting appropriate instrumentation.

| Property | Value | Unit | References |

| Excitation Maximum (λex) | ~649 | nm | [4] |

| Emission Maximum (λem) | ~667 | nm | [4] |

| Molar Extinction Coefficient (ε) | ~232,000 | M⁻¹cm⁻¹ | [4] |

| Quantum Yield (Φ) | ~0.2 | - | [5] |

| Recommended Laser Lines | 633, 647 | nm | [1] |

| Common Emission Filter | 660/20 | - | [1] |

Note: The quantum yield is a typical value for Cy5 dyes.[5] The specific value for Bis-PEG4-Cy5-NHS may vary slightly.

Detailed Experimental Protocols

Accurate characterization and application of Bis-PEG4-Cy5-NHS require precise experimental techniques. Below are detailed protocols for measuring its fluorescence spectra and for labeling antibodies.

Protocol 1: Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the fluorescence spectra of Bis-PEG4-Cy5-NHS using a spectrofluorometer.

Materials:

-

Bis-PEG4-Cy5-NHS

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quartz cuvette

-

Spectrofluorometer

Procedure:

-

Sample Preparation:

-

Prepare a 1 mM stock solution of Bis-PEG4-Cy5-NHS in anhydrous DMSO.

-

Dilute the stock solution in PBS to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum (~649 nm) to avoid inner filter effects.[6]

-

-

Emission Spectrum Measurement: [7][8]

-

Set the spectrofluorometer's excitation wavelength to the maximum absorption wavelength (~649 nm).

-

Scan the emission wavelengths from approximately 660 nm to 800 nm.

-

Record the fluorescence intensity at each emission wavelength to identify the emission maximum (λem).

-

-

Excitation Spectrum Measurement: [7][8]

-

Set the spectrofluorometer's emission wavelength to the determined emission maximum (~667 nm).

-

Scan the excitation wavelengths from approximately 550 nm to 660 nm.

-

Record the fluorescence intensity at each excitation wavelength to determine the excitation maximum (λex).

-

-

Data Analysis:

-

Plot fluorescence intensity versus wavelength for both scans.

-

The peak of the excitation scan corresponds to the excitation maximum (λex), and the peak of the emission scan corresponds to the emission maximum (λem).

-

Protocol 2: Antibody Labeling with Bis-PEG4-Cy5-NHS

This protocol describes the covalent labeling of an antibody with Bis-PEG4-Cy5-NHS. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.[9]

Materials:

-

Antibody (free of amine-containing stabilizers like Tris or BSA)

-

Bis-PEG4-Cy5-NHS

-

Anhydrous DMSO

-

1 M Sodium bicarbonate (NaHCO₃), pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

PBS, pH 7.4

Procedure:

-

Antibody Preparation: [10]

-

Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a concentration of 2.5 mg/mL. If the antibody is in a different buffer, adjust the pH by adding 1/10th volume of 1 M sodium bicarbonate.

-

-

Dye Preparation: [10]

-

Allow the vial of Bis-PEG4-Cy5-NHS to warm to room temperature.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO.

-

-

-

While gently stirring, add 15-25 µL of the 10 mM dye stock solution for every 1 mL of antibody solution. This creates a dye-to-protein molar ratio of approximately 9:1 to 15:1.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody, which will elute first.

-

-

Storage:

-

Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[11]

-

Visualizations of Key Workflows

The following diagrams illustrate the fundamental principle of fluorescence and a common experimental workflow involving NHS ester dyes.

Caption: Principle of Fluorescence (Jablonski Diagram) for Cy5.

Caption: Workflow for Antibody Labeling with Bis-PEG4-Cy5-NHS.

References

- 1. benchchem.com [benchchem.com]

- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 3. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 4. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]

- 5. Cy5-NHS [nanocs.net]

- 6. researchgate.net [researchgate.net]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. benchchem.com [benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. biotium.com [biotium.com]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

Navigating the Aqueous Environment: A Technical Guide to Bis-PEG4-Cy5-NHS Ester Solubility and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-PEG4-Cy5-NHS ester in aqueous buffers. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge and protocols for the effective use of this fluorescent dye in bioconjugation applications. The inclusion of polyethylene (B3416737) glycol (PEG) chains in the Bis-PEG4-Cy5-NHS ester molecule is a key structural feature designed to enhance its hydrophilicity and, consequently, its solubility in aqueous media, a critical factor for successful and efficient labeling of biomolecules.

Understanding the Solubility of Cyanine (B1664457) Dye NHS Esters

The solubility of cyanine dye N-hydroxysuccinimidyl (NHS) esters in aqueous buffers is a crucial parameter for their successful application in bioconjugation. The inherent properties of the dye, as well as the composition of the buffer, play significant roles. Non-sulfonated cyanine dyes, for instance, generally exhibit low solubility in water and often necessitate the use of organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for initial dissolution.[1][2][3]

To address this limitation, two primary strategies are employed: sulfonation and PEGylation. The addition of sulfonate groups creates sulfo-cyanine dyes, which are readily water-soluble and can be dissolved directly in aqueous buffers.[4][5] This is particularly advantageous when working with proteins that are sensitive to organic solvents.[4] Similarly, the incorporation of hydrophilic PEG spacers, as seen in Bis-PEG4-Cy5-NHS ester, increases the aqueous solubility of the molecule.[6][7]

The following table summarizes the solubility properties of different classes of cyanine NHS esters, providing a comparative overview for selecting the appropriate dye and dissolution method for a specific application.

| Dye Class | Key Feature | Aqueous Solubility | Recommended Initial Solvent |

| Cyanine NHS Ester | Non-sulfonated, no PEG | Low | Anhydrous DMSO or DMF[1][2] |

| Sulfo-Cyanine NHS Ester | Sulfonated | High | Aqueous Buffer[4][5] |

| PEGylated Cyanine NHS Ester | Contains PEG chains | Enhanced | Aqueous Buffer or DMSO/DMF |

Experimental Protocols for Bioconjugation

Successful labeling of biomolecules with Bis-PEG4-Cy5-NHS ester hinges on proper preparation of the dye and the target molecule, as well as carefully controlled reaction conditions. The following protocols provide a detailed methodology for a typical bioconjugation experiment.

Preparation of Reagents

1. Biomolecule Solution:

-

Dissolve the biomolecule (e.g., protein, antibody, or amine-modified oligonucleotide) in an appropriate amine-free buffer.

-

Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[2][8]

-

The optimal pH for the labeling reaction is between 8.3 and 8.5.[2][8][9]

-

Crucial Note: Avoid buffers containing primary amines, such as Tris-HCl, as they will compete with the target biomolecule for reaction with the NHS ester.[3][8]

-

The concentration of the biomolecule should typically be in the range of 1-10 mg/mL.[8]

2. Bis-PEG4-Cy5-NHS Ester Stock Solution:

-

Due to the enhanced solubility imparted by the PEG chains, Bis-PEG4-Cy5-NHS ester may be dissolved directly in the reaction buffer.

-

Alternatively, and for better long-term storage, a concentrated stock solution can be prepared in anhydrous DMSO or DMF.[8][10][11]

-

When using an organic solvent, first dissolve the dye in a small volume of the solvent and then add this solution to the biomolecule solution. The final concentration of the organic solvent in the reaction mixture should be kept low (typically 5-20%) to minimize potential effects on the biomolecule.[1]

-

Aqueous solutions of NHS esters should be used immediately, while solutions in high-quality, amine-free DMF can be stored at -20°C for 1-2 months.[8]

Labeling Protocol

-

Calculate Molar Ratio: Determine the desired molar ratio of dye to biomolecule. A common starting point for protein labeling is a 10-20 fold molar excess of the dye.[12]

-

Reaction Incubation:

-

Add the calculated amount of the Bis-PEG4-Cy5-NHS ester solution to the biomolecule solution.

-

Gently mix the reaction mixture.

-

Incubate at room temperature for 1-2 hours, protected from light.[11]

-

-

Quenching the Reaction (Optional): To stop the labeling reaction, a quenching reagent such as Tris-HCl or glycine (B1666218) can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.[11]

-

Purification of the Conjugate:

-

It is essential to remove any unconjugated dye from the final product.

-

For macromolecules like proteins, gel filtration (e.g., using a Sephadex G-25 column) is a common and effective purification method.[8]

-

Visualizing the Workflow

To further clarify the experimental process, the following diagrams, generated using Graphviz, illustrate the decision-making process for solvent selection and the overall experimental workflow for bioconjugation.

Caption: Decision workflow for selecting the appropriate solvent for Bis-PEG4-Cy5-NHS ester.

Caption: Step-by-step experimental workflow for bioconjugation with Bis-PEG4-Cy5-NHS ester.

References

- 1. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 2. acebiolab.com [acebiolab.com]

- 3. covachem.com [covachem.com]

- 4. ibiantech.com [ibiantech.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]

- 7. Bis-PEG5-NHS ester, 756526-03-1 | BroadPharm [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 12. medchemexpress.com [medchemexpress.com]

Technical Guide: Bis-(N,N'-PEG4-NHS ester)-Cy5 for Advanced Biomolecule Labeling and Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-(N,N'-PEG4-NHS ester)-Cy5, a bifunctional, amine-reactive fluorescent labeling reagent. It is designed for professionals in research and drug development who require detailed information on the properties, experimental applications, and underlying principles of using this compound for conjugating to biomolecules for subsequent in vitro and in vivo studies.

Core Properties of this compound

This compound is a cyanine-based fluorescent dye featuring two N-hydroxysuccinimide (NHS) ester functional groups attached via polyethylene (B3416737) glycol (PEG) linkers. The NHS esters react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds. The Cy5 fluorophore emits in the far-red spectrum, which is advantageous for biological imaging due to reduced autofluorescence from tissues and cells. The hydrophilic PEG4 spacers enhance the solubility of the dye and the resulting conjugate in aqueous buffers, which can help to prevent aggregation.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight (MW) | 1081.6 g/mol (Computed), 1081.7 g/mol | [1] |

| Molecular Formula | C₅₅H₇₃ClN₄O₁₆ | [1] |

| CAS Number | 2107273-48-1 | [1] |

| Purity | ≥98% | |

| Excitation Maximum (λex) | ~649 nm | [1] |

| Emission Maximum (λem) | ~667 nm | [1] |

| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹ at 649 nm | [1] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, desiccated, protected from light | [1] |

Experimental Protocols

The following protocols are generalized for the labeling of proteins, such as antibodies, with Cy5-NHS esters. The specific molar ratios and reaction times may require optimization for a particular biomolecule.

Protein Preparation for Labeling

-

Buffer Exchange: The protein to be labeled must be in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester. Dialyze or use a spin column to exchange the protein into a suitable buffer, such as 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), with a pH of 8.0-9.0.[3][4][5]

-

Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[3][4][5]

Labeling Reaction

-

Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This solution should be prepared fresh.[3][4]

-

Molar Ratio Calculation: Determine the desired molar excess of the dye to the protein. A starting point is typically a 10:1 to 20:1 molar ratio of dye to protein. The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling (DOL).

-

Conjugation: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5]

Purification of the Labeled Protein

-

Removal of Unconjugated Dye: Separate the Cy5-labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column with an appropriate molecular weight cutoff (MWCO).[5]

-

Collection and Storage: Collect the fractions containing the labeled protein. The purified conjugate can be stored at 4°C for short-term use or at -20°C in a solution containing a cryoprotectant like glycerol (B35011) for long-term storage. The solution should be protected from light.[5]

Characterization of the Conjugate

-

Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the excitation maximum of Cy5 (~649 nm).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

Calculate the dye concentration using the Beer-Lambert law with the molar extinction coefficient of Cy5.

-

The DOL is the molar ratio of the dye to the protein.

-

Visualized Workflows and Pathways

Experimental Workflow for Antibody Labeling

The following diagram illustrates the general workflow for labeling an antibody with this compound.

Application in Targeted Tumor Imaging and Drug Delivery

A primary application of Cy5-labeled biomolecules is in preclinical research for targeted cancer therapy and diagnostics. For instance, an antibody or a drug molecule can be labeled with this compound to track its biodistribution and tumor accumulation in animal models using in vivo fluorescence imaging.[6][7][8]

The diagram below illustrates a conceptual signaling pathway and cellular uptake mechanism that can be studied using a Cy5-labeled antibody targeting a cell surface receptor, such as an epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.

In this model, the Cy5-labeled antibody binds to its target receptor on the tumor cell surface. This binding event can be visualized through fluorescence imaging. Following binding, the antibody-receptor complex can be internalized via endocytosis, and its intracellular trafficking can be monitored. Simultaneously, the binding of the antibody to the receptor can modulate downstream signaling pathways, impacting cell proliferation and survival, which are key aspects of cancer biology and drug development.

References

- 1. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]

- 2. Bis-(N,N'-NHS-PEG4)-Cy5|COA [dcchemicals.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. assaygenie.com [assaygenie.com]

- 5. abcam.com [abcam.com]

- 6. A multifunctional biodegradable brush polymer-drug conjugate for paclitaxel/gemcitabine co-delivery and tumor imaging - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00282K [pubs.rsc.org]

- 7. In Vivo Bio-imaging Using Chlorotoxin-based Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of PEGylation on the Photophysical Properties of Cy5 Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the quantum yield and brightness of PEGylated Cy5 dyes. Cyanine 5 (Cy5) is a widely utilized far-red fluorescent dye, valued for its high molar extinction coefficient and emission spectrum in a region that minimizes autofluorescence from biological samples.[1] PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains, is a common modification to enhance the solubility, stability, and in vivo circulation time of fluorescent probes.[2][3] This guide provides a quantitative comparison of key photophysical properties, detailed experimental methodologies for their measurement, and a visualization of a relevant signaling pathway where these dyes are employed.

Quantitative Data on Cy5 and PEGylated Cy5 Derivatives

The brightness of a fluorophore is a critical parameter for imaging applications and is determined by both its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). Brightness is proportional to the product of these two values.[4] While PEGylation is primarily intended to improve biocompatibility, it can also influence the photophysical properties of the dye.[2] The following table summarizes the key quantitative data for a common non-PEGylated Cy5 variant (Cy5-NHS ester) and a representative PEGylated Cy5 derivative.

| Property | Cy5-NHS Ester | PEGylated Cy5 Derivative |

| Excitation Maximum (λ_ex) | ~649 nm | Not explicitly stated, but expected to be similar to Cy5 |

| Emission Maximum (λ_em) | ~666 nm | Not explicitly stated, but expected to be similar to Cy5 |

| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ | Significantly lower than Cy5-NHS ester[2] |

| Fluorescence Quantum Yield (Φ) | ~0.2[5] | 0.07[2] |

| Solubility | Soluble in organic solvents (DMSO, DMF)[1] | Enhanced aqueous solubility[2] |

Experimental Protocols

Accurate determination of the fluorescence quantum yield is essential for characterizing and comparing fluorescent dyes. The following are detailed protocols for the relative (comparative) method of quantum yield measurement.

Relative Quantum Yield Measurement Protocol

This method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

1. Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

-

Spectroscopic grade solvents (e.g., PBS, water, or ethanol)

-

Fluorescence standard with a known quantum yield in the spectral region of Cy5 (e.g., Cresyl Violet)

-

Cy5 dye (non-PEGylated and PEGylated)

2. Sample Preparation:

-

Prepare a stock solution of the reference standard and the Cy5 samples in the chosen solvent.

-

Prepare a series of dilutions for both the standard and the samples with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

3. Measurement Procedure:

-

Absorbance Measurement:

-

Record the absorbance spectra of the solvent blank and all prepared dilutions of the standard and samples using a UV-Vis spectrophotometer.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for the solvent blank.

-

Measure the fluorescence emission spectra for all dilutions of the standard and the samples under identical instrument settings (e.g., excitation and emission slit widths).

-

Subtract the solvent blank spectrum from each of the measured fluorescence spectra.

-

Integrate the area under the corrected emission spectra for each solution.

-

4. Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the samples.

-

Determine the slope (gradient) of the resulting linear fits.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Visualization of a Signaling Pathway

PEGylated Cy5 dyes are frequently used in in vivo imaging to track the localization and dynamics of key proteins in signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway in cell proliferation and is often studied using fluorescently labeled ligands.

Below is a diagram illustrating a simplified experimental workflow for tracking EGFR dimerization and activation using Cy5-labeled EGF.

Caption: Workflow for tracking EGFR dimerization using PEGylated Cy5-EGF.

The following diagram illustrates the core logic of the EGFR signaling pathway activation upon ligand binding.

Caption: Simplified EGFR signaling pathway upon ligand binding and activation.

References

An In-depth Technical Guide to Bis-NHS Ester for Amine Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-N-hydroxysuccinimide (Bis-NHS) esters, a critical class of homobifunctional crosslinking reagents. It details their chemical properties, mechanism of action, and diverse applications in life sciences research and drug development. This guide is intended to equip researchers with the necessary knowledge to effectively utilize these powerful tools for elucidating protein-protein interactions, developing antibody-drug conjugates (ADCs), and immobilizing biomolecules.

Introduction to Bis-N-hydroxysuccinimide (NHS) Esters

Bis-NHS esters are crosslinking reagents characterized by the presence of two N-hydroxysuccinimide ester functional groups. These esters are highly reactive towards primary amines, which are readily available on the surface of proteins, primarily at the N-terminus and on the side chains of lysine (B10760008) residues. This reactivity makes Bis-NHS esters invaluable for covalently linking proteins and other amine-containing molecules.

Chemical Structure and Properties of the NHS Ester Functional Group

The N-hydroxysuccinimide ester is an activated carboxylic acid derivative. The NHS group is an excellent leaving group, facilitating the nucleophilic attack by a primary amine on the carbonyl carbon of the ester. This reaction results in the formation of a stable amide bond.

The Role of the NHS Ester in Amine-Reactive Crosslinking

The efficiency of the reaction between an NHS ester and a primary amine is highly dependent on the pH of the reaction buffer. The optimal pH range is typically between 7.2 and 8.5.[1] In this range, the primary amines are sufficiently deprotonated to be effective nucleophiles, while the rate of hydrolysis of the NHS ester, a competing reaction, is manageable.

Overview of Bis-NHS Esters as Homobifunctional Crosslinkers

Bis-NHS esters are homobifunctional, meaning they have two identical reactive groups. This allows for the one-step crosslinking of two amine-containing molecules. The two NHS ester groups are connected by a spacer arm, the length and chemical nature of which can be varied to suit different applications.

Mechanism of Amine Reactivity

The fundamental reaction of a Bis-NHS ester involves the nucleophilic acyl substitution of the NHS ester by a primary amine.

The Reaction of NHS Esters with Primary Amines

The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the primary amine on the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond.

Figure 1: Reaction Mechanism of NHS Ester with a Primary Amine.

Formation of a Stable Amide Bond

The resulting amide bond is highly stable under physiological conditions, making Bis-NHS esters ideal for creating permanent crosslinks between biomolecules.

Factors Influencing Reaction Efficiency

-

pH and Buffer Choice : As mentioned, a pH range of 7.2-8.5 is optimal for the aminolysis reaction.[1] Buffers that do not contain primary amines, such as phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, should be used to avoid competing reactions.[1][2]

-

Temperature : The reaction is typically carried out at room temperature or 4°C. Lower temperatures can help to minimize protein degradation and non-specific reactions.

-

Stoichiometry and Concentration : The molar ratio of the Bis-NHS ester to the protein is a critical parameter that needs to be optimized for each application. A higher concentration of the protein and crosslinker will favor the crosslinking reaction over hydrolysis.

-

Hydrolysis of NHS Esters: A Competing Reaction : NHS esters are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH.[1] This competing reaction reduces the efficiency of the desired aminolysis reaction.

Types of Bis-NHS Ester Crosslinkers

Bis-NHS esters are available with a variety of spacer arms, which differ in length, hydrophilicity, and cleavability. The choice of spacer arm is critical for the success of a crosslinking experiment.

Classification Based on Spacer Arm Length and Composition

-

Short-chain vs. Long-chain Spacers : The length of the spacer arm determines the distance between the two crosslinked molecules. Short-chain spacers are useful for probing close protein-protein interactions, while long-chain spacers can be used to identify more distant interactions.

-

Hydrophilic vs. Hydrophobic Spacers : Hydrophilic spacers, such as those containing polyethylene (B3416737) glycol (PEG), can improve the solubility of the crosslinker and the resulting conjugate.[2] Hydrophobic spacers are more suitable for crosslinking proteins in non-aqueous environments.

-

Cleavable vs. Non-cleavable Spacers : Cleavable spacers contain a linkage that can be broken under specific conditions, such as reduction of a disulfide bond. This allows for the separation of the crosslinked proteins for analysis. Non-cleavable spacers form a permanent link between the two molecules.

Common Bis-NHS Ester Reagents and Their Applications

| Reagent | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable? | Membrane Permeable? | Key Characteristics & Applications |

| DSS (Disuccinimidyl suberate) | 11.4 | 368.35 | No | Yes | Hydrophobic; intracellular and intramembrane crosslinking. |

| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 | 572.43 | No | No | Water-soluble analog of DSS; cell-surface protein crosslinking. |

| DSG (Disuccinimidyl glutarate) | 7.7 | 326.26 | No | Yes | Shorter spacer arm than DSS; for probing closer interactions. |

| DSP (Dithiobis(succinimidyl propionate)) | 12.0 | 404.42 | Yes (Disulfide) | Yes | Thiol-cleavable; allows for separation of crosslinked proteins. |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | 12.0 | 608.51 | Yes (Disulfide) | No | Water-soluble, thiol-cleavable crosslinker. |

| EGS (Ethylene glycol bis(succinimidyl succinate)) | 16.1 | 456.36 | Yes (Hydroxylamine) | Yes | Cleavable with hydroxylamine; longer spacer arm. |

| Bis-NHS-(PEG)n | Variable | Variable | No | No (generally) | PEGylated spacers enhance solubility and reduce aggregation.[2] |

Quantitative Data on Bis-NHS Ester Reactions

Reaction Kinetics and Half-life of NHS Esters

The stability of NHS esters is highly dependent on pH and temperature. The half-life of the NHS ester functional group decreases significantly as the pH increases.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[1] |

| 8.6 | 4 | 10 minutes[1] |

Optimal Reaction Conditions for Common Applications

| Application | Molar Excess of Crosslinker | Protein Concentration | Reaction Time | Temperature |

| Protein-Protein Crosslinking | 10-50 fold | > 1 mg/mL | 30 min - 2 hr | 4°C or RT |

| Antibody-Drug Conjugation | 5-20 fold | 2-10 mg/mL | 1-4 hr | 4°C or RT |

| Surface Immobilization | Variable | Variable | 1-2 hr | RT |

Conjugation Efficiency and Yields

The efficiency of a Bis-NHS ester reaction is influenced by several factors, including the number of accessible primary amines on the target protein, the reaction conditions, and the specific crosslinker used. For antibody-drug conjugates, the drug-to-antibody ratio (DAR) is a critical parameter that is influenced by the conjugation efficiency. A typical target DAR is between 2 and 4.

Experimental Protocols

General Protocol for Protein-Protein Crosslinking using a Bis-NHS Ester (DSS)

This protocol provides a general procedure for crosslinking proteins in solution using DSS. Optimization may be required for specific applications.

Materials and Reagents:

-

Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate)

-

DSS (Disuccinimidyl suberate)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE reagents and equipment

Step-by-Step Procedure:

-

Prepare Protein Sample: Ensure the protein sample is in an appropriate amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Prepare DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a final concentration of 25 mM.

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM). A 20- to 50-fold molar excess of DSS over protein is a good starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted DSS. Incubate for 15 minutes at room temperature.

-

Analysis of Crosslinking Products: Analyze the crosslinked products by SDS-PAGE. Crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked control.

Figure 2: General Workflow for Protein Crosslinking.

Protocol for Labeling an Antibody with a Bis-NHS Ester-based Reagent

This protocol outlines the general steps for conjugating a molecule (e.g., a drug or a fluorescent dye) to an antibody using a Bis-NHS ester linker.

Materials and Reagents:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

Bis-NHS ester linker

-

Molecule to be conjugated (with a compatible reactive group if the linker is heterobifunctional)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification column (e.g., size-exclusion chromatography)

Step-by-Step Procedure:

-

Prepare Antibody: Buffer exchange the antibody into an amine-free buffer at a concentration of 2-10 mg/mL.

-

Prepare Linker Solution: Dissolve the Bis-NHS ester linker in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the linker solution to the antibody solution at a specific molar ratio (e.g., 10:1 linker to antibody).

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or 4°C with gentle mixing.

-

Quench Reaction (if necessary): Add a quenching buffer to stop the reaction.

-

Purification: Remove excess linker and unconjugated molecules by size-exclusion chromatography or dialysis.

-

Characterization: Characterize the resulting antibody conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.

Applications in Research and Drug Development

Proximity Analysis of Proteins in Cellular Complexes

Bis-NHS esters are widely used to study protein-protein interactions within cells. By crosslinking interacting proteins, researchers can "capture" these transient interactions for subsequent analysis by techniques such as immunoprecipitation and mass spectrometry.

Antibody-Drug Conjugate (ADC) Development

In the development of ADCs, Bis-NHS esters are used to link a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells.[3] The stability of the amide bond formed is crucial for preventing premature release of the drug in circulation.

Surface Immobilization of Proteins and Peptides

Bis-NHS esters can be used to immobilize proteins and peptides onto surfaces that have been functionalized with primary amines. This is a common technique in the development of biosensors and other diagnostic devices.

Stabilizing Protein Conformations

Intramolecular crosslinking with Bis-NHS esters can be used to stabilize the three-dimensional structure of a protein. This can be useful for structural studies or for improving the stability of therapeutic proteins.

Figure 3: Factors Influencing Bis-NHS Ester Reactivity.

Troubleshooting and Considerations

-

Low Crosslinking/Labeling Efficiency: This can be due to several factors, including low protein concentration, suboptimal pH, or hydrolysis of the Bis-NHS ester. Increasing the molar excess of the crosslinker or optimizing the reaction conditions may help.

-

Protein Aggregation and Precipitation: Crosslinking can sometimes lead to protein aggregation. Using a more hydrophilic crosslinker, such as one with a PEG spacer, can help to mitigate this problem.

-

Non-specific Binding: To minimize non-specific binding, it is important to use an appropriate quenching buffer and to purify the crosslinked products.

-

Choosing the Right Bis-NHS Ester for Your Application: The choice of Bis-NHS ester will depend on the specific application. Consider the required spacer arm length, cleavability, and solubility when selecting a crosslinker.

Conclusion

Bis-NHS esters are versatile and powerful tools for researchers in a wide range of disciplines. By understanding the chemistry of these reagents and by carefully optimizing the reaction conditions, researchers can successfully use Bis-NHS esters to investigate protein-protein interactions, develop novel therapeutics, and create innovative diagnostic devices.

Figure 4: Investigating Signaling Pathways with Bis-NHS Esters.

References

Applications of Homobifunctional Crosslinkers in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Homobifunctional Crosslinkers in Proteomics

In the intricate landscape of cellular biology, understanding the dynamic interplay of proteins is paramount. Protein-protein interactions (PPIs) govern nearly all cellular processes, and their dysregulation is often at the heart of disease.[1] Homobifunctional crosslinkers are powerful chemical tools that enable researchers to capture these transient and stable interactions, providing invaluable insights into protein structure, function, and complex organization.[1][2]

Homobifunctional crosslinkers are reagents possessing two identical reactive groups capable of forming covalent bonds with specific functional groups on amino acid residues within proteins.[2][3][4] By linking proteins that are in close proximity, these reagents effectively "freeze" protein complexes, allowing for their isolation and subsequent analysis by mass spectrometry (MS).[1] This technique, known as cross-linking mass spectrometry (XL-MS), provides distance constraints that can be used to elucidate protein-protein interaction interfaces, map the topology of protein complexes, and study conformational changes in proteins.[1]

The most commonly used homobifunctional crosslinkers target primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) or sulfhydryl groups (the thiol group of cysteine residues).[3][5][6] The choice of crosslinker depends on the specific application, desired spacer arm length, and the chemical properties of the target proteins.[4][7]

Core Applications in Proteomics

The versatility of homobifunctional crosslinkers has led to their widespread application in various areas of proteomics research:

-

Mapping Protein-Protein Interactions: By covalently linking interacting proteins, these reagents stabilize both strong and transient interactions, facilitating their identification. This is crucial for understanding the architecture of protein complexes and cellular signaling pathways.[2][8]

-

Structural Proteomics: The defined spacer arm length of a homobifunctional crosslinker provides a "molecular ruler" to measure distances between amino acid residues.[9] These distance constraints are invaluable for computational modeling and refining the three-dimensional structures of proteins and protein complexes.[9]

-

Studying Protein Conformation and Dynamics: Changes in protein conformation can be probed by comparing crosslinking patterns under different conditions. This allows for the study of protein folding, conformational changes upon ligand binding, and the dynamics of protein assemblies.[10]

-

In Vivo Crosslinking: Membrane-permeable homobifunctional crosslinkers can be used to capture protein interactions within their native cellular environment.[11][12] This provides a more physiologically relevant snapshot of the cellular interactome.

Quantitative Data on Common Homobifunctional Crosslinkers

The selection of an appropriate homobifunctional crosslinker is critical for the success of a crosslinking experiment. The following tables summarize the properties of commonly used amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.

Table 1: Amine-Reactive Homobifunctional Crosslinkers [7][13][14]

| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Reactive Group | Target Group |

| Disuccinimidyl suberate (B1241622) | DSS | 11.4 | No | Yes | NHS ester | Primary amines |

| Bis(sulfosuccinimidyl) suberate | BS3 | 11.4 | Yes | No | Sulfo-NHS ester | Primary amines |

| Disuccinimidyl glutarate | DSG | 7.7 | No | Yes | NHS ester | Primary amines |

| Disuccinimidyl tartrate | DST | 6.4 | Yes | No | NHS ester | Primary amines |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 12.0 | Yes | No | Sulfo-NHS ester | Primary amines |

| Ethylene glycol bis(succinimidyl succinate) | EGS | 16.1 | No | Yes | NHS ester | Primary amines |

| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | 16.1 | Yes | No | Sulfo-NHS ester | Primary amines |

Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers [6]

| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Reactive Group | Target Group |

| 1,6-Bismaleimidohexane | BMH | 16.1 | No | Yes | Maleimide | Sulfhydryls |

| 1,4-Bismaleimidobutane | BMB | 10.9 | No | Yes | Maleimide | Sulfhydryls |

| Bismaleimidoethane | BMOE | 8.0 | No | Yes | Maleimide | Sulfhydryls |

| 1,4-Bismaleimidyl-2,3-dihydroxybutane | BDB | 10.0 | No | Yes | Maleimide | Sulfhydryls |

| Dithiobis(maleimidoethane) | DTME | 13.2 | No | Yes | Maleimide | Sulfhydryls |

Experimental Protocols

In Vitro Protein Crosslinking with Disuccinimidyl Suberate (DSS)

This protocol describes the crosslinking of a purified protein or protein complex using the homobifunctional amine-reactive crosslinker DSS.

Materials:

-

Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[7]

-

Disuccinimidyl suberate (DSS)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Prepare Protein Sample: Ensure the protein sample is in a buffer free of primary amines, as these will compete with the crosslinking reaction. The protein concentration should be optimized for the specific interaction being studied.

-

Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM. DSS is moisture-sensitive and should be stored in a desiccator.[13]

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM. The optimal molar excess of crosslinker over protein should be determined empirically.[15] Gently mix and incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[15]

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[15] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.[13]

-

Sample Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE to visualize crosslinked products or for downstream processing for mass spectrometry analysis, which typically involves protein denaturation, reduction, alkylation, and enzymatic digestion.[13]

In-Cell Crosslinking Workflow for Protein Interaction Analysis

This protocol outlines a general procedure for crosslinking proteins within living cells to capture in vivo protein-protein interactions.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Membrane-permeable homobifunctional crosslinker (e.g., DSS or DSG)

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash cultured cells with PBS to remove any amine-containing media.

-

Crosslinking: Resuspend the cells in PBS. Add the freshly prepared crosslinker (dissolved in DMSO) to the cell suspension to a final concentration typically between 1-5 mM. Incubate for 30 minutes at room temperature.[16]

-

Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

-

Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease inhibitors.

-

Protein Extraction and Analysis: Clarify the lysate by centrifugation. The supernatant containing the crosslinked protein complexes can then be used for downstream applications such as immunoprecipitation to enrich for specific protein complexes, followed by mass spectrometry analysis to identify the interacting partners.

Visualization of a Signaling Pathway Studied by Crosslinking

Homobifunctional crosslinkers are instrumental in elucidating the intricate network of protein-protein interactions that constitute signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a key pathway regulating cell proliferation, differentiation, and stress responses, and its components have been studied using crosslinking approaches.[11][17][18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 3. thermofisher.com [thermofisher.com]

- 4. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A proteomic perspective on TNF-mediated signalling and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 交联剂选择指南 [sigmaaldrich.com]

- 15. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein Interactions Of MAP Kinase Signaling Pathway Measured - Gate2Biotech.com [gate2biotech.com]

- 19. youtube.com [youtube.com]

The Role of PEG4 Linkers in Enhancing Cy5 Dye Biocompatibility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanine (B1664457) 5 (Cy5) is a widely utilized fluorescent dye in biological imaging and diagnostics due to its favorable spectral properties in the far-red region. However, its inherent hydrophobicity can lead to poor aqueous solubility, aggregation, non-specific binding, and potential cytotoxicity, limiting its efficacy in sensitive biological applications. This technical guide details the critical role of incorporating a short, hydrophilic tetraethylene glycol (PEG4) linker to the Cy5 core. PEGylation, specifically with a PEG4 linker, significantly enhances the biocompatibility of the dye by mitigating its hydrophobic characteristics. This guide provides a comprehensive overview of the mechanisms, quantitative improvements, and detailed experimental protocols for evaluating the enhanced properties of Cy5-PEG4 conjugates, serving as a vital resource for researchers in molecular imaging and drug development.

Introduction: The Challenge of Cy5 Biocompatibility

Cy5 and other cyanine dyes are essential tools in fluorescence microscopy, flow cytometry, and in vivo imaging. Their utility stems from high extinction coefficients and emission in the far-red spectrum (approx. 650-670 nm), a region with minimal autofluorescence from biological tissues. Despite these advantages, the hydrophobic nature of the cyanine core structure presents significant challenges:

-

Aggregation: In aqueous environments, hydrophobic dye molecules tend to self-associate, leading to fluorescence quenching and altered spectral properties.

-

Non-Specific Binding: Hydrophobic interactions cause the dye to bind indiscriminately to proteins and cell membranes, resulting in high background signals and potential artifacts.[1][2] This is a major concern in targeted imaging, where a high signal-to-noise ratio is paramount.

-

Poor Solubility: Limited solubility in aqueous buffers complicates the preparation of stock solutions and conjugation reactions.[3][4]

-

Cytotoxicity: At higher concentrations, the aggregation and non-specific interactions of unmodified dyes can disrupt cellular functions and lead to toxicity.[5][6]

To overcome these limitations, chemical modification is necessary. The covalent attachment of a short polyethylene (B3416737) glycol (PEG) linker, a process known as PEGylation, has emerged as a highly effective strategy.[4][7] This guide focuses specifically on the role of the PEG4 linker, a discrete chain of four ethylene (B1197577) glycol units.

Mechanism of Action: How the PEG4 Linker Improves Biocompatibility

The PEG4 linker enhances the biocompatibility of Cy5 through several key mechanisms rooted in its physicochemical properties. PEG is a flexible, hydrophilic, and biocompatible polymer that imparts these characteristics to the conjugated dye.[7][8]

-

Increased Hydrophilicity: The ethylene glycol units of the PEG4 chain are highly hydrophilic. When attached to the hydrophobic Cy5 core, the linker increases the overall water solubility of the molecule.[3][9][10] This hydrophilic shield also reduces the tendency of the dye to aggregate in aqueous solutions.[4]

-

Steric Hindrance and "Stealth" Properties: The PEG4 linker creates a flexible, dynamic hydration shell around the Cy5 molecule.[7] This shell acts as a physical barrier, sterically hindering the hydrophobic core from interacting non-specifically with proteins and cell surfaces.[11] This "stealth" effect is crucial for reducing background fluorescence and improving target specificity in imaging applications.[11]

-

Improved Pharmacokinetics: In drug delivery and in vivo imaging, PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation time.[7][12] While a short PEG4 linker has a modest effect compared to longer PEG chains, it contributes to more favorable pharmacokinetic profiles.[13]

The logical relationship between Cy5's problems and the PEG4 solution is visualized below.

References

- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]

- 2. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]

- 3. Fluorescent dye with PEG linker [schem.jp]

- 4. BroadPharm was granted a US patent for PEGylated Cyanines | BroadPharm [broadpharm.com]

- 5. PEGylation affects cytotoxicity and cell-compatibility of poly(ethylene imine) for lung application: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]

- 7. chempep.com [chempep.com]

- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 9. Cy5-PEG4-acid | BroadPharm [broadpharm.com]

- 10. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 11. purepeg.com [purepeg.com]

- 12. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Bis-(N,N'-PEG4-NHS ester)-Cy5 for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-(N,N'-PEG4-NHS ester)-Cy5, a bifunctional fluorescent labeling reagent. It is designed to assist researchers in the fields of life sciences and drug development in utilizing this compound for the fluorescent labeling of biomolecules.

Product Information

Supplier: BroadPharm[1]

Catalog Number: BP-23035[1]

This compound is a cyanine (B1664457) dye-based fluorescent label equipped with two N-hydroxysuccinimide (NHS) ester functional groups.[1] These NHS esters react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins or amino-modified oligonucleotides, to form stable amide bonds.[2][3] The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugate and reduce non-specific binding.[1] The Cy5 fluorophore is a bright, far-red fluorescent dye, making it suitable for a variety of fluorescence-based detection methods.[1]

Quantitative Data

The following table summarizes the key quantitative specifications for this compound.

| Property | Value | Reference |

| Molecular Weight | 1081.7 g/mol | [1] |

| CAS Number | 2107273-48-1 | [1] |

| Purity | >98% | [1] |

| Excitation Maximum (λ_max_) | 649 nm | [1] |

| Emission Maximum (λ_em_) | 667 nm | [1] |

| Extinction Coefficient | 232,000 M⁻¹cm⁻¹ | [1] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

| Storage Condition | -20°C | [1] |

Experimental Protocols